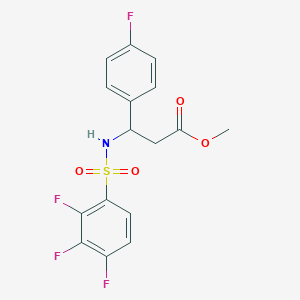
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate
Descripción general
Descripción
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate, also known as MFTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. Specifically, Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cellular differentiation. By inhibiting HDACs, Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate may induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the development of novel antibiotics. Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has also been shown to induce changes in gene expression and cellular differentiation, which may have implications for the development of new therapies for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is its relatively simple synthesis method, which allows for large-scale production at a low cost. Additionally, Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has been shown to have a high degree of selectivity for specific enzymes and proteins, making it a promising candidate for targeted therapies. However, one of the limitations of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate is its relatively low solubility in water, which may limit its potential applications in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate. One area of interest is the development of novel cancer therapies based on the inhibition of HDACs. Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate and other HDAC inhibitors may have the potential to overcome drug resistance in cancer cells and improve the efficacy of existing treatments. Additionally, further research is needed to elucidate the mechanism of action of Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate and its potential applications in other fields, such as imaging and antibiotic development.
Aplicaciones Científicas De Investigación
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has been widely used in scientific research due to its potential applications in various fields. It has been shown to have promising antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate has also been investigated for its antibacterial and antifungal properties, as well as its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
methyl 3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO4S/c1-25-14(22)8-12(9-2-4-10(17)5-3-9)21-26(23,24)13-7-6-11(18)15(19)16(13)20/h2-7,12,21H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBVIHKIIZLCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)
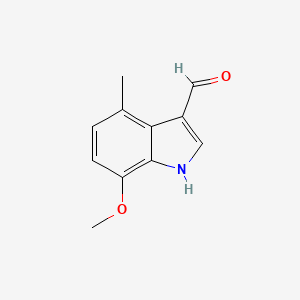
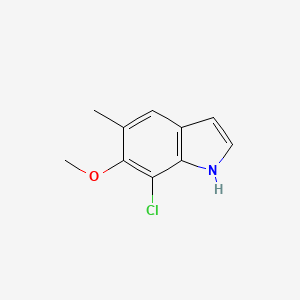
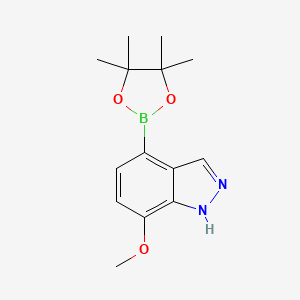
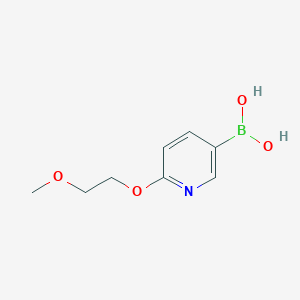
![4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1431682.png)
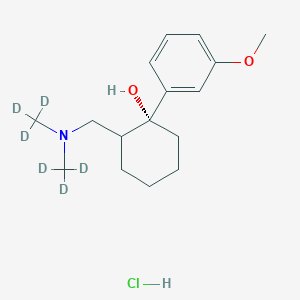

![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)



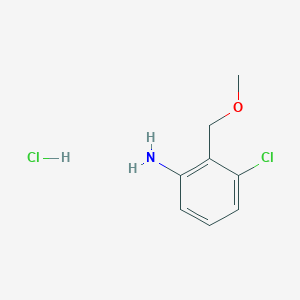
![2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1431693.png)